3,4-二氢异喹啉-1(2H)-酮

概述

描述

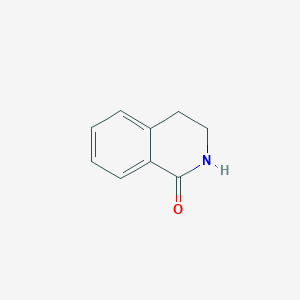

3,4-dihydroisoquinolin-1(2H)-one, also known as 3,4-dihydroisoquinolin-1(2H)-one, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound 3,4-dihydroisoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

电合成

3,4-二氢异喹啉-1(2H)-酮 (DHIQ) 用于电合成过程。 研究发现,CoNi-LDH 中用于 Ni (II)/Ni (III) 氧化还原循环的 Co 调制电子环境是提高 DHIQ 选择性的主要因素,可用于 THIQ 的间接电氧化过程 .

毕肖勒-纳皮耶尔斯基反应

DHIQ 参与毕肖勒-纳皮耶尔斯基反应,这是一种在有机化学中用于形成异喹啉衍生物的化学反应。 Tf2O 通过串联环化促进苯乙醇和腈类化合物进行毕肖勒-纳皮耶尔斯基型合成,生成 3,4-二氢异喹啉 .

异喹啉衍生物的合成

DHIQ 用于异喹啉衍生物的合成。 一种更实用、更有效地合成 C1 和 C4 取代异喹啉的方法涉及异喹啉-1 (2H)-酮的制备和活化 .

立体选择性合成

DHIQ 用于 4-(二芳基亚甲基)-3,4-二氢异喹啉-1(2H)-酮的立体选择性合成。 已经开发了一种有效的方法,通过串联 Heck-Suzuki 偶联进行这种合成 .

制氢

DHIQ 用于制氢。 在三维空心 CoNi 基微阵列电催化剂上,3,4-二氢异喹啉的高选择性电合成伴随着制氢 .

生物质基衍生物氧化

DHIQ 用于生物质基衍生物的电催化氧化反应。 该过程是替代水氧化的极佳候选者,可以同时获得增值产品和氢气 .

作用机制

Target of Action

The compound is a derivative of tetrahydroisoquinoline

Mode of Action

The compound is synthesized through benzylic oxidation of tetrahydroisoquinoline derivatives . The reaction is significantly influenced by the substituent groups on the phenyl ring . While electron-withdrawing groups on the phenyl ring can lower the reactivities of the substrates, electron-donating groups on the phenyl ring can dramatically promote the oxidation rate .

Result of Action

Some related compounds have shown antiarrhythmic and coagulant (hemostatic) effects .

Action Environment

The synthesis of the compound is known to be influenced by the substituent groups on the phenyl ring .

生物活性

3,4-Dihydroisoquinolin-1(2H)-one (DHIQ) is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores the biological activity of DHIQ, focusing on its antifungal properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

DHIQ is characterized by its unique bicyclic structure, which consists of an isoquinoline ring fused with a saturated five-membered ring. Its chemical formula is C₉H₉N₁O, and it has a molecular weight of 147.17 g/mol. The compound serves as a core structure for various derivatives that exhibit enhanced biological activities.

Antifungal Activity

Research has demonstrated that DHIQ and its derivatives possess significant antifungal properties, particularly against oomycete pathogens such as Pythium recalcitrans. This pathogen is known to cause severe plant diseases, making the development of effective antifungal agents crucial for agricultural management.

Key Findings:

- Antioomycete Activity : A study published in the Royal Society of Chemistry journal highlighted that certain DHIQ derivatives exhibited superior antioomycete activity compared to the commercial fungicide hymexazol. For instance, compound I23 showed an EC50 value of 14 µM against P. recalcitrans, outperforming hymexazol with an EC50 of 37.7 µM .

- Mechanism of Action : The proposed mechanism involves the disruption of biological membrane systems in fungal cells, which is essential for their survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of DHIQ derivatives is critical for optimizing their biological activity. Various studies have identified key structural features that influence their efficacy against pathogens.

| Compound Name | Similarity Score | Key Features |

|---|---|---|

| 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 1.00 | Methyl group at position 6 enhances biological activity |

| 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 0.98 | Similar structure with potential activity variations |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | 0.98 | Methylation at position 5 may influence pharmacokinetics |

| 2,3-Dihydroisoquinoline-1,4-dione | 0.90 | Different oxidation state; potential for different reactivity |

These derivatives reveal how specific modifications can enhance the antifungal potency and broaden the spectrum of activity against various pathogens .

Synthesis Methods

The synthesis of DHIQ and its derivatives has been achieved through several methods, including:

- Ugi Reaction : A one-pot preparation involving Ugi condensation followed by nucleophilic substitution has been developed, yielding DHIQ in high efficiency (48-86%) .

- Castagnoli-Cushman Reaction : This method has been employed to synthesize a range of DHIQ derivatives specifically aimed at screening for antioomycete activity .

Case Studies and Applications

Several studies have focused on the application of DHIQ derivatives in agricultural settings:

- Antifungal Efficacy : In vivo experiments demonstrated that certain DHIQ derivatives provided effective control against various plant pathogens such as Blumeria graminis and Botrytis cinerea, indicating their potential as crop protection agents .

- Pharmacological Potential : Beyond agricultural applications, DHIQ derivatives are being investigated for their potential therapeutic effects in treating diseases caused by parasitic infections. For example, research into dihydrobenzoquinolinones (DBQs) has shown promising results against nematodes and trematodes .

属性

IUPAC Name |

3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPMKTWUFVOFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152517 | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-38-9 | |

| Record name | 3,4-Dihydroisoquinolin-1(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-dihydroisoquinolin-1(2H)-one?

A1: The molecular formula of 3,4-dihydroisoquinolin-1(2H)-one is C9H9NO, and its molecular weight is 147.17 g/mol.

Q2: What spectroscopic data is available for characterizing 3,4-dihydroisoquinolin-1(2H)-one?

A2: Researchers frequently utilize 1H NMR, MS, and elemental analysis to confirm the structure of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives. [, , , ] X-ray techniques have also been employed for structural analysis. [, ]

Q3: What are some common synthetic routes for preparing 3,4-dihydroisoquinolin-1(2H)-ones?

A3: Various methods exist for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones, including:

- Castagnoli–Cushman reaction: This approach employs homophthalic anhydrides and formaldimine equivalents like 1,3,5-triazinanes. [, ]

- Nickel-catalyzed denitrogenative annulation: This method utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials and reacts them with dienes or allenes. [, ]

- Palladium-catalyzed cyclization: This strategy involves cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety. []

- Benzylic oxidation of tetrahydroisoquinolines: This method uses cerium ammonium nitrate (CAN) and sodium bromate as oxidants. []

- Visible light-driven metal-free intramolecular cyclization: This approach offers a mild and efficient route to 3-substituted derivatives. []

- Electrochemical oxidation: Diethyl phosphite can mediate the electrochemical oxidation of tetrahydroisoquinolines to form the desired product. []

Q4: Can the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones be achieved enantioselectively?

A4: Yes, nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes has been reported to afford enantioenriched 3,4-dihydroisoquinolin-1(2H)-ones. [] Additionally, organocatalytic asymmetric synthesis is possible via a one-pot aza-Henry-hemiaminalization-oxidation sequence using a chiral quinine-based squaramide catalyst. []

Q5: What are some reported biological activities of 3,4-dihydroisoquinolin-1(2H)-one derivatives?

A5: Research suggests that 3,4-dihydroisoquinolin-1(2H)-one derivatives exhibit various biological activities, including:

- Antifungal and antioomycete activity: Certain derivatives demonstrate potent activity against phytopathogens like Pythium recalcitrans. []

- Histamine-3 receptor antagonism: Specifically, 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown promising results. []

- Anti-inflammatory activity: Early studies suggest potential in this area, particularly with 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. [, ]

- PARP inhibition: Derivatives, especially those with 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structures, have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), specifically PARP1 and PARP10. [, , ]

- Antiviral activity: Recent research has identified tetrahydroisoquinoline-based heterocyclic compounds, structurally related to 3,4-dihydroisoquinolin-1(2H)-one, that effectively inhibit SARS-CoV-2 replication. []

- Anti-tubulin and antiproliferative activity: Specifically, steroidomimetic dihydroisoquinolinones have been shown to disrupt microtubule formation and exhibit cytotoxic activity against cancer cell lines. []

Q6: What is the mechanism of action for the antioomycete activity of these compounds?

A6: Studies suggest that the antioomycete activity may involve disruption of the biological membrane systems of the target organism. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomic analyses. []

Q7: How does the structure of 3,4-dihydroisoquinolin-1(2H)-one influence its interaction with biological targets?

A7: Structure-activity relationship (SAR) studies reveal that modifications to the 3,4-dihydroisoquinolin-1(2H)-one scaffold can significantly impact biological activity. For example, the presence of a C4-carboxyl group appears crucial for antioomycete activity. [] In the case of PARP1 inhibition, a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide structure and specific substituents at C-5 and C-6 positions contribute to potency and selectivity. [, , ]

Q8: What are the advantages of using 3,4-dihydroisoquinolin-1(2H)-one derivatives as potential PARP inhibitors compared to Olaparib?

A8: Research suggests that compared to Olaparib, some 3,4-dihydroisoquinolin-1(2H)-one derivatives display advantages in terms of molecular weight, hydrophilicity, human liver microsomal and plasma stability, and plasma protein binding. []

Q9: Have computational methods been employed in the study of 3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

A9: Yes, computational chemistry plays a significant role in understanding the structure-activity relationships and potential applications of these compounds. Researchers have employed:

- 3D-QSAR (3D Quantitative Structure-Activity Relationship) studies: These studies, including CoMFA and CoMSIA models, help elucidate the structural features responsible for biological activity. []

- Docking simulations: These simulations provide valuable insights into the binding modes and interactions of 3,4-dihydroisoquinolin-1(2H)-one derivatives with their biological targets, such as PARP. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。